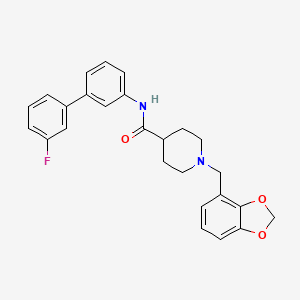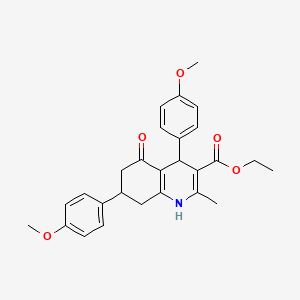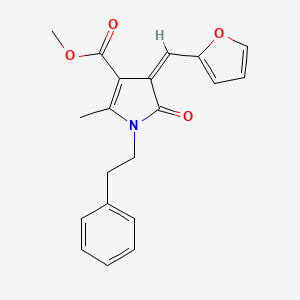![molecular formula C15H11ClFIN2OS B5017304 2-chloro-N-{[(2-fluoro-4-iodophenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5017304.png)
2-chloro-N-{[(2-fluoro-4-iodophenyl)amino]carbonothioyl}-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-{[(2-fluoro-4-iodophenyl)amino]carbonothioyl}-4-methylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known to possess a wide range of biochemical and physiological effects, making it a promising candidate for the development of novel drugs.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-{[(2-fluoro-4-iodophenyl)amino]carbonothioyl}-4-methylbenzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, this compound has also been found to modulate the activity of certain signaling pathways that are involved in the regulation of inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and reduce the production of reactive oxygen species. Additionally, this compound has also been found to modulate the activity of certain neurotransmitters, indicating its potential use in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 2-chloro-N-{[(2-fluoro-4-iodophenyl)amino]carbonothioyl}-4-methylbenzamide in lab experiments is its potent anti-cancer activity. This makes it a promising candidate for the development of novel anti-cancer drugs. However, the limitations of using this compound in lab experiments include its low solubility in water and its potential toxicity, which can make it difficult to work with.
Direcciones Futuras
There are several future directions for the research on 2-chloro-N-{[(2-fluoro-4-iodophenyl)amino]carbonothioyl}-4-methylbenzamide. One potential direction is to further investigate its anti-cancer activity and identify the specific signaling pathways and enzymes that it targets. Another potential direction is to explore its potential use in the treatment of inflammatory diseases and neurological disorders. Additionally, future research could focus on developing novel drug delivery systems that can improve the solubility and bioavailability of this compound.
Métodos De Síntesis
The synthesis of 2-chloro-N-{[(2-fluoro-4-iodophenyl)amino]carbonothioyl}-4-methylbenzamide involves the reaction of 2-chloro-4-methylbenzoic acid with thionyl chloride to form 2-chloro-4-methylbenzoyl chloride. This intermediate is then reacted with N-(2-fluoro-4-iodophenyl)thiourea to obtain the final product.
Aplicaciones Científicas De Investigación
2-chloro-N-{[(2-fluoro-4-iodophenyl)amino]carbonothioyl}-4-methylbenzamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit significant anti-cancer activity, making it a potential candidate for the development of anti-cancer drugs. Additionally, this compound has also been found to possess anti-inflammatory and analgesic properties, indicating its potential use in the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
2-chloro-N-[(2-fluoro-4-iodophenyl)carbamothioyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFIN2OS/c1-8-2-4-10(11(16)6-8)14(21)20-15(22)19-13-5-3-9(18)7-12(13)17/h2-7H,1H3,(H2,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJMXZYYPPGGCGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)I)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFIN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methoxy-2-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol](/img/structure/B5017231.png)
![N-(2-ethoxyphenyl)-2-[(2-fluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5017238.png)
![ethyl 4-[(3-chloro-4-ethoxyphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B5017245.png)
![2-bromo-4-chloro-1-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5017249.png)
![5-{2-[(2-fluorobenzyl)oxy]-5-nitrobenzylidene}-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5017265.png)
![1-(4-chloro-3,5-dimethylphenoxy)-3-[(1-phenylethyl)amino]-2-propanol hydrochloride](/img/structure/B5017270.png)


![4-chloro-N-[2-(4-fluorophenyl)ethyl]-3-nitrobenzamide](/img/structure/B5017299.png)

![N~1~-(2-methoxyethyl)-N~2~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5017308.png)


![N-methyl-5-({[(5-methyl-2-furyl)methyl]amino}methyl)-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5017315.png)